2,3,4-Trihydroxy-6-methylbenzaldehyde
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Overview
Description
2,3,4-Trihydroxy-6-methylbenzaldehyde is an organic compound with the molecular formula C8H8O4. It is a derivative of benzaldehyde, characterized by the presence of three hydroxyl groups and a methyl group attached to the benzene ring. This compound is known for its significant applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,4-Trihydroxy-6-methylbenzaldehyde typically involves the use of pyrogallol as a starting material. The process includes three main steps: phenolic hydroxyl protection, formylation, and deprotection . One common method involves the Gattermann reaction, where pyrogallol reacts with hydrocyanic acid or cyanide. due to the toxicity of hydrogen cyanide, this method is less favored . Another method involves the Vilsmeier-Haack reaction, where pyrogallol reacts with DMF and phosphorus oxychloride .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yield and purity, with careful control of reaction conditions to minimize by-products and waste .
Chemical Reactions Analysis
Types of Reactions: 2,3,4-Trihydroxy-6-methylbenzaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur at the hydroxyl groups or the aldehyde group, often using reagents like halogens or nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols .
Scientific Research Applications
2,3,4-Trihydroxy-6-methylbenzaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Industry: The compound is used in the manufacture of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,3,4-Trihydroxy-6-methylbenzaldehyde involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to form Schiff bases with amino acids, disrupting bacterial cell walls and inhibiting enzyme activity . In medicinal applications, it acts as a precursor to active pharmaceutical ingredients that modulate neurotransmitter levels in the brain .
Comparison with Similar Compounds
2,3,4-Trihydroxybenzaldehyde: Lacks the methyl group present in 2,3,4-Trihydroxy-6-methylbenzaldehyde.
3,4,5-Trihydroxybenzaldehyde: Differently positioned hydroxyl groups.
2,4,6-Trihydroxybenzaldehyde: Hydroxyl groups are positioned at different locations on the benzene ring.
Uniqueness: this compound is unique due to its specific arrangement of hydroxyl and methyl groups, which confer distinct chemical properties and reactivity. This makes it particularly valuable in the synthesis of certain pharmaceuticals and industrial chemicals .
Properties
CAS No. |
65195-49-5 |
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Molecular Formula |
C8H8O4 |
Molecular Weight |
168.15 g/mol |
IUPAC Name |
2,3,4-trihydroxy-6-methylbenzaldehyde |
InChI |
InChI=1S/C8H8O4/c1-4-2-6(10)8(12)7(11)5(4)3-9/h2-3,10-12H,1H3 |
InChI Key |
ZMSAWAUFJICHDE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1C=O)O)O)O |
Origin of Product |
United States |
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